2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
Description
This compound is a quinazolinone derivative featuring a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenyl) group linked via an acetamide bridge to a 3,4-dihydroquinazolin-4-one core. Key structural elements include:
- Quinazolinone core: A nitrogen-containing heterocycle with a 4-oxo group, known for its pharmacological relevance in kinase inhibition and anticancer activity .
- Methyl group: At position 2 of the quinazolinone, contributing steric effects that may influence conformational stability.
- Benzo[d][1,3]dioxol-5-yloxy moiety: A methylenedioxy aromatic system, often associated with improved metabolic stability and bioavailability in drug design .
The compound’s molecular formula is C24H18FN3O5 (calculated), with a molecular weight of 455.42 g/mol.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O5/c1-14-26-20-8-4-16(10-19(20)24(30)28(14)17-5-2-15(25)3-6-17)27-23(29)12-31-18-7-9-21-22(11-18)33-13-32-21/h2-11H,12-13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGSCCJBZOBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC4=C(C=C3)OCO4)C(=O)N1C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The compound has been synthesized through a series of chemical reactions involving benzo[d][1,3]dioxole derivatives and quinazoline frameworks. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the target compound in moderate to high yields .
Anticancer Activity
The biological activity of the compound has been primarily evaluated in vitro against various cancer cell lines. Notable findings include:
- Cell Lines Tested : The compound has been tested against several cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
- IC50 Values : Preliminary studies indicate significant anticancer activity with IC50 values comparable to or better than standard chemotherapeutic agents like doxorubicin. For example, certain derivatives related to this compound exhibited IC50 values in the range of 1.54 µM to 4.52 µM against HCT116 and MCF7 cells, while doxorubicin showed IC50 values around 7.46 µM and 4.56 µM respectively .
The anticancer effects of the compound are believed to involve multiple mechanisms:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Apoptosis Induction : Studies utilizing annexin V-FITC assays have demonstrated that the compound can induce apoptosis in cancer cells by altering mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at specific phases, contributing further to its antiproliferative effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- A study demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against HepG2 cells with an IC50 value of 6.19 µM, indicating promising potential as a therapeutic agent .
- Another research effort focused on molecular docking studies which suggested favorable interactions between the compound and target proteins involved in cancer progression, further supporting its role as a potential anticancer drug .
Comparative Analysis of Related Compounds
To provide a clearer understanding of its efficacy, a comparative analysis with related compounds is presented below:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | EGFR Inhibition |
| Compound A | HCT116 | 1.54 | Apoptosis Induction |
| Compound B | MCF7 | 4.52 | Cell Cycle Arrest |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. The quinazoline core is known to inhibit various kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of quinazoline can effectively target the epidermal growth factor receptor (EGFR), leading to reduced tumor growth in xenograft models .
Antimicrobial Properties
The incorporation of the benzo[d][1,3]dioxole unit has been linked to enhanced antimicrobial activity. Compounds featuring this moiety have demonstrated efficacy against a range of bacterial strains, including resistant strains, suggesting potential for development as new antibacterial agents .
Neuroprotective Effects
Recent studies have indicated that certain derivatives of this compound may offer neuroprotective benefits. The ability to cross the blood-brain barrier and modulate neuroinflammatory pathways positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Derivatives
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. For example, one method involves the reaction of benzo[d][1,3]dioxole with various acylating agents to form acetamides with diverse substituents .
Several studies have documented the biological activities of related compounds:
- Case Study 1 : A study published in European Journal of Organic Chemistry highlighted a series of quinazoline derivatives showing potent cytotoxicity against breast cancer cells, indicating that modifications on the dioxole ring could enhance activity .
- Case Study 2 : Research from Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibited significant antibacterial activity against MRSA strains, suggesting potential clinical applications in treating resistant infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Functional Group Variations
- Oxygen vs.
Halogen vs. Alkyl Substituents :
- Heterocyclic Core Modifications: Quinazolinone (target compound) vs. pyridinone () or thiazolidinone () cores alter electron distribution and hydrogen-bonding capacity. Quinazolinones are often preferred in kinase inhibitors due to their planar structure and ability to mimic ATP’s adenine moiety .
Chemical Similarity Networks
- CSNAP Algorithm Analysis: The target compound shares a high Tanimoto coefficient (>0.7) with other benzodioxol-quinazolinone hybrids, suggesting overlapping bioactivity profiles (e.g., kinase inhibition). However, trifluoromethylphenyl () or pyridinone () derivatives cluster separately, indicating divergent target spaces .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
Pharmacokinetic Predictions :
- The target compound’s logP (estimated ~3.2) suggests moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance.
- Thioether analogues (e.g., ) exhibit higher logP values (~3.8), favoring tissue distribution but increasing hepatotoxicity risks .
Q & A
Q. What catalytic systems improve the efficiency of key synthetic steps?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to the quinazolinone core with high regioselectivity. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C achieves >90% yield for analogous compounds . Ligand-free conditions reduce metal contamination in final products .
Q. Which in silico tools are recommended for predicting off-target interactions?
- Methodological Answer : SwissTargetPrediction and SEA (Similarity Ensemble Approach) identify potential off-targets based on structural similarity. For example, the compound’s acetamide group may bind serine hydrolases, necessitating selectivity profiling via activity-based protein profiling (ABPP) .
Advanced Analytical Techniques
Q. How can crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms absolute configuration. Crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) provide high-resolution data (<0.8 Å). For unstable crystals, synchrotron radiation enhances diffraction quality .
Q. What mass spectrometry (MS) techniques differentiate isobaric impurities?
- Methodological Answer : High-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) fragments the molecular ion ([M+H]⁺) to distinguish isobaric species. For example, a 0.02 Da mass shift between the compound and a des-methyl impurity is resolvable using Orbitrap or Q-TOF instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
